
3-(3-Bromo-2-thienyl)-1-propene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Bromo-2-thienyl)-1-propene is an organic compound that belongs to the class of thienyl derivatives It features a bromine atom attached to the thiophene ring, which is a five-membered ring containing sulfur
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-2-thienyl)-1-propene typically involves the bromination of 2-thiophene followed by a series of reactions to introduce the propene group. One common method involves the use of 3-bromothiophene as a starting material, which undergoes a series of reactions including acylation and subsequent reduction to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve scalable and efficient synthetic routes. For instance, the use of brominated thiophene derivatives in combination with various reagents and catalysts can facilitate large-scale production. The reaction conditions are optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Bromo-2-thienyl)-1-propene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to remove the bromine atom.
Polymerization: The compound can participate in polymerization reactions to form polythiophenes, which are of interest in materials science
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions
Major Products Formed
The major products formed from these reactions include substituted thiophenes, sulfoxides, sulfones, and polythiophenes. These products have various applications in organic synthesis and materials science .
Aplicaciones Científicas De Investigación
3-(3-Bromo-2-thienyl)-1-propene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological systems and interactions due to its unique chemical properties.
Industry: Used in the production of materials such as conductive polymers and organic semiconductors
Mecanismo De Acción
The mechanism of action of 3-(3-Bromo-2-thienyl)-1-propene involves its interaction with various molecular targets and pathways. The bromine atom and the thiophene ring play crucial roles in its reactivity and interactions. The compound can act as an electrophile in substitution reactions and participate in redox reactions due to the presence of the sulfur atom in the thiophene ring .
Comparación Con Compuestos Similares
Similar Compounds
3-Bromothiophene: A precursor in the synthesis of 3-(3-Bromo-2-thienyl)-1-propene.
2-Bromo-3-methoxythiophene: Another brominated thiophene derivative with different substituents.
1-(3-Bromo-2-thienyl)butan-1-one: A compound with a similar thiophene ring structure but different functional groups
Uniqueness
This compound is unique due to its specific combination of a bromine atom and a propene group attached to the thiophene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various applications .
Propiedades
IUPAC Name |
3-bromo-2-prop-2-enylthiophene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrS/c1-2-3-7-6(8)4-5-9-7/h2,4-5H,1,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSZKCBQLDLUYFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C=CS1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80500593 |
Source


|
| Record name | 3-Bromo-2-(prop-2-en-1-yl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80500593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33892-67-0 |
Source


|
| Record name | 3-Bromo-2-(prop-2-en-1-yl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80500593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

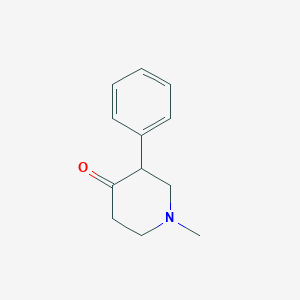



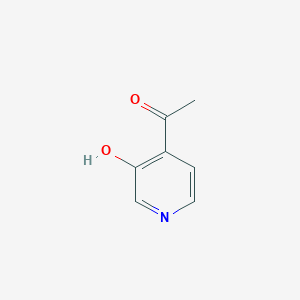

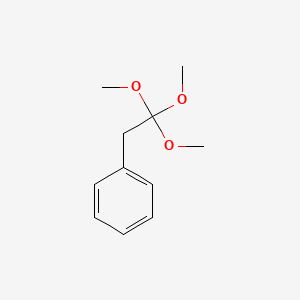
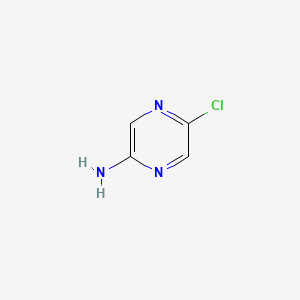
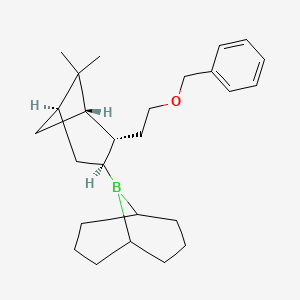



acetic acid](/img/structure/B1281462.png)
